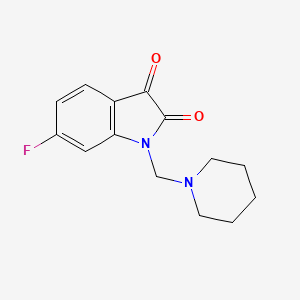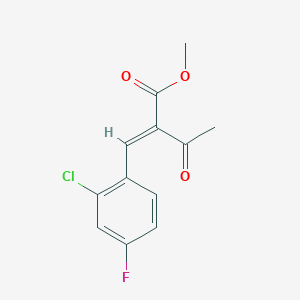
1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their extensive biological activities, including antiviral, antibacterial, antifungal, and insecticidal properties
準備方法
The synthesis of 1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane involves several steps. One common method includes the reaction of 2-methyl-6-(trifluoromethyl)pyrimidine with 1,4-diazepane under specific conditions. The reaction typically requires a condensing agent such as 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) and is carried out in a solvent like dimethylformamide (DMF) at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
作用機序
The mechanism of action of 1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit fungal growth by interfering with the synthesis of essential cellular components . The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane can be compared with other pyrimidine derivatives, such as:
5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide: Known for its antifungal activity.
1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl derivatives: These compounds also exhibit significant biological activities and are used in various research applications.
The uniqueness of this compound lies in its specific structural features and the trifluoromethyl group, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H15F3N4 |
|---|---|
分子量 |
260.26 g/mol |
IUPAC名 |
1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-1,4-diazepane |
InChI |
InChI=1S/C11H15F3N4/c1-8-16-9(11(12,13)14)7-10(17-8)18-5-2-3-15-4-6-18/h7,15H,2-6H2,1H3 |
InChIキー |
SCODFTQKGBPEEK-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC(=N1)N2CCCNCC2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B11858045.png)
![4-Chloro-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11858046.png)
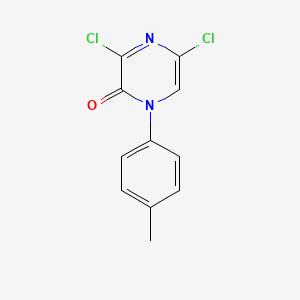
![1,3-Dimethyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11858067.png)
![tert-butyl 6-[(Z)-hydroxyiminomethyl]indole-1-carboxylate](/img/structure/B11858068.png)
![7-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11858075.png)
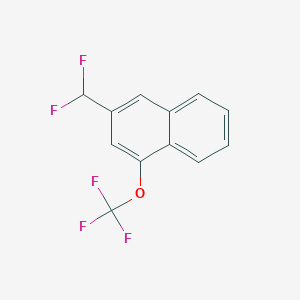
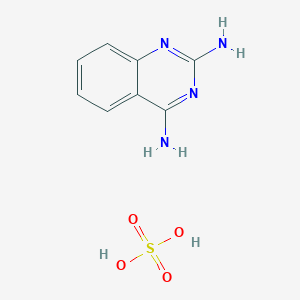
![tert-Butyl 3,3-difluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B11858090.png)
